molecular formula C10H9NO2 B7816942 N-(1-benzofuran-3-yl)acetamide CAS No. 54802-14-1

N-(1-benzofuran-3-yl)acetamide

Cat. No.: B7816942
CAS No.: 54802-14-1
M. Wt: 175.18 g/mol
InChI Key: CZPIFNWPEPNQMB-UHFFFAOYSA-N
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Description

N-(1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivativesThis compound has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of benzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the use of benzofuran-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Properties

IUPAC Name

N-(1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPIFNWPEPNQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=COC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481886
Record name Acetamide, N-3-benzofuranyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54802-14-1
Record name Acetamide, N-3-benzofuranyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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